LigupurpurosideD
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Overview
Description
Ligupurpuroside D is a glycoside compound isolated from the leaves of Ligustrum purpurascens, a plant traditionally used in Chinese medicine for over 2,000 years . This compound has garnered attention due to its potential antiviral and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ligupurpuroside D can be isolated using preparative high-performance liquid chromatography (HPLC). The process involves the following steps:
Extraction: The leaves of Ligustrum purpurascens are dried and powdered.
Solvent Extraction: The powdered leaves are subjected to solvent extraction using ethanol or methanol.
Filtration and Concentration: The extract is filtered and concentrated under reduced pressure.
Purification: The concentrated extract is purified using preparative HPLC, employing a reversed-phase column and a gradient of water and acetonitrile as the mobile phase
Industrial Production Methods
Industrial production of Ligupurpuroside D follows similar steps but on a larger scale. The process involves:
Bulk Extraction: Large quantities of Ligustrum purpurascens leaves are processed.
Continuous Solvent Extraction: Industrial-scale solvent extraction units are used.
Large-Scale Filtration and Concentration: The extract is filtered and concentrated using industrial evaporators.
Preparative HPLC: Large-scale preparative HPLC systems are employed for purification
Chemical Reactions Analysis
Types of Reactions
Ligupurpuroside D undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters
Scientific Research Applications
Ligupurpuroside D has several scientific research applications:
Chemistry: Used as a reference compound in chromatographic studies.
Biology: Studied for its effects on cytokine production and immune modulation.
Industry: Potential use in the development of antiviral drugs and anti-inflammatory agents.
Mechanism of Action
Ligupurpuroside D exerts its effects through the modulation of cytokine production. It enhances the production of interferon-gamma (IFN-γ) and inhibits the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-10 (IL-10). These actions lead to reduced inflammation and enhanced immune response .
Comparison with Similar Compounds
Similar Compounds
- Ligupurpuroside A
- Ligupurpuroside B
- Ligupurpuroside C
Uniqueness
Ligupurpuroside D is unique due to its specific modulation of cytokine production, which is more pronounced compared to other similar compounds. Its ability to significantly reduce lung inflammation in virus-infected models sets it apart from other glycosides .
Properties
CAS No. |
1194056-35-3 |
---|---|
Molecular Formula |
C35H46O18 |
Molecular Weight |
754.735 |
IUPAC Name |
[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C35H46O18/c1-15-24(40)26(42)28(44)34(49-15)52-31-16(2)50-35(29(45)27(31)43)53-32-25(41)22(14-48-23(39)10-6-18-5-9-20(37)21(38)13-18)51-33(30(32)46)47-12-11-17-3-7-19(36)8-4-17/h3-10,13,15-16,22,24-38,40-46H,11-12,14H2,1-2H3/b10-6+/t15-,16-,22+,24-,25+,26+,27-,28+,29+,30+,31-,32-,33+,34-,35-/m0/s1 |
InChI Key |
ZFHXYODOBLFJFA-OJTSUPNQSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3O)OCCC4=CC=C(C=C4)O)COC(=O)C=CC5=CC(=C(C=C5)O)O)O)C)O)O)O |
Origin of Product |
United States |
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